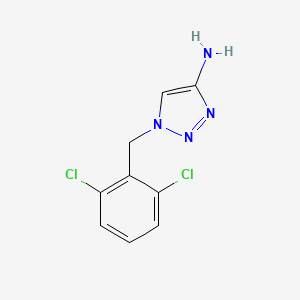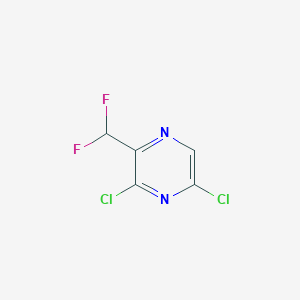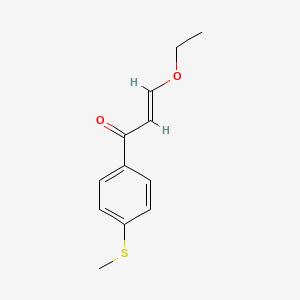
3,4-Difluoro-N-(propan-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Difluoro-N-(propan-2-yl)aniline: is an organic compound with the molecular formula C9H11F2N. It is a derivative of aniline, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 4 positions, and the amino group is substituted with an isopropyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3,4-Difluoro-N-(propan-2-yl)aniline involves the Suzuki–Miyaura coupling reaction . This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound. The reaction conditions are generally mild and can tolerate various functional groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The process may also include steps for purification and isolation of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the amino group may be oxidized to form nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, such as amines or hydrocarbons.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Various amines or hydrocarbons.
Substitution: Compounds with different functional groups replacing the fluorine atoms.
Applications De Recherche Scientifique
Chemistry: 3,4-Difluoro-N-(propan-2-yl)aniline is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of new materials and catalysts .
Biology: In biological research, this compound can be used to study the effects of fluorinated anilines on biological systems. It may serve as a model compound for understanding the behavior of similar molecules in biological environments .
Medicine: Its unique structure may contribute to the development of drugs with improved efficacy and reduced side effects .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its properties make it suitable for various applications in manufacturing and material science .
Mécanisme D'action
The mechanism of action of 3,4-Difluoro-N-(propan-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms may enhance the compound’s binding affinity to these targets, leading to more potent biological effects. The isopropyl group can influence the compound’s solubility and distribution within biological systems .
Comparaison Avec Des Composés Similaires
2,3-Difluoroaniline: Similar structure but with fluorine atoms at the 2 and 3 positions.
4-fluoro-N-(propan-2-yl)aniline: Contains only one fluorine atom at the 4 position.
2,6-difluoro-4-(propan-2-yl)aniline: Fluorine atoms at the 2 and 6 positions.
Uniqueness: 3,4-Difluoro-N-(propan-2-yl)aniline is unique due to the specific positioning of the fluorine atoms and the isopropyl group. This unique structure can lead to distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
823189-80-6 |
|---|---|
Formule moléculaire |
C9H11F2N |
Poids moléculaire |
171.19 g/mol |
Nom IUPAC |
3,4-difluoro-N-propan-2-ylaniline |
InChI |
InChI=1S/C9H11F2N/c1-6(2)12-7-3-4-8(10)9(11)5-7/h3-6,12H,1-2H3 |
Clé InChI |
ADVGIEJIUCIANF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC1=CC(=C(C=C1)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


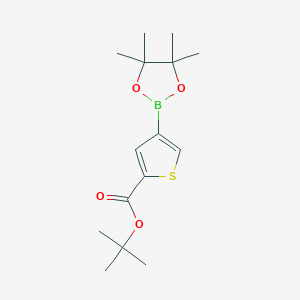
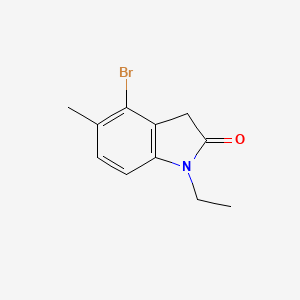
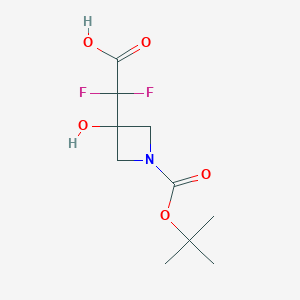

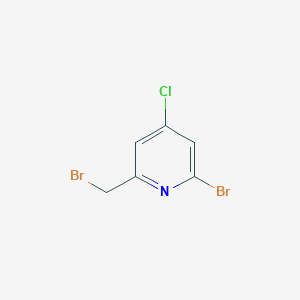
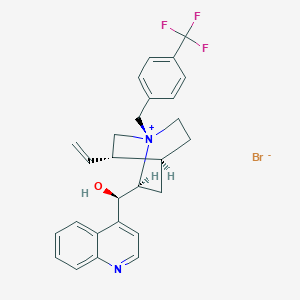

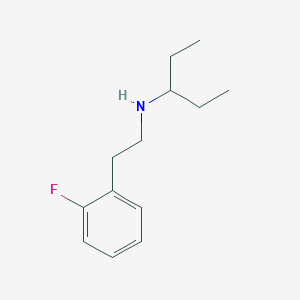
![Tert-butyl 6-benzyl-1,3,3a,4,5,7,8,8a-octahydropyrrolo[3,4-d]azepine-2-carboxylate](/img/structure/B13647408.png)
